EGFR Mutant Selectivity: 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid Derivatives Show Enhanced Selectivity for Clinically Relevant EGFR Mutations
A derivative incorporating the 5-chloro-2-ethylpyrimidine-4-carboxylic acid scaffold demonstrated an IC50 of 5.60 nM against the EGFR L858R/T790M double mutant in NCI-H1975 cells, representing a 4.1-fold selectivity over the exon 19 deletion activating mutant (IC50 = 23 nM in PC9 cells) and a 138-fold selectivity over wild-type EGFR (IC50 = 770 nM in LoVo cells) [1]. This selectivity profile is critical for minimizing dose-limiting toxicity associated with wild-type EGFR inhibition.
| Evidence Dimension | EGFR mutant inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 5.60 nM (EGFR L858R/T790M), 23 nM (EGFR exon 19 del), 770 nM (EGFR WT) |
| Comparator Or Baseline | N/A |
| Quantified Difference | 4.1-fold selectivity (double mutant vs. exon 19 del), 138-fold selectivity (double mutant vs. WT) |
| Conditions | Human NCI-H1975 (L858R/T790M), PC9 (exon 19 del), and LoVo (WT) cells; 2-hour incubation; fluorescence assay [1] |
Why This Matters
This selectivity profile enables preferential targeting of drug-resistant EGFR mutants while sparing wild-type EGFR, reducing on-target toxicity and potentially improving therapeutic index.
- [1] BindingDB. BDBM50493289 (CHEMBL2426278) Affinity Data for EGFR L858R/T790M Double Mutant, Exon 19 Deletion Mutant, and Wild-Type EGFR. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50493289 (accessed 2024). View Source
